molecular formula C10H19BrO B14586496 9-Bromo-3-methylnonan-2-one CAS No. 61285-15-2

9-Bromo-3-methylnonan-2-one

Cat. No.: B14586496
CAS No.: 61285-15-2
M. Wt: 235.16 g/mol
InChI Key: ZQWWAQQTLXVDOC-UHFFFAOYSA-N
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Description

9-Bromo-3-methylnonan-2-one is a brominated aliphatic ketone of interest to synthetic organic chemists. This compound features both a reactive carbonyl group and a terminal alkyl bromide, making it a valuable bifunctional synthetic intermediate. The keto group can undergo nucleophilic additions or be converted to other functionalities, while the bromine atom is an effective leaving group for substitution reactions, such as alkylations. This combination allows researchers to use this compound as a key building block for the construction of more complex organic molecules, potentially for applications in materials science or medicinal chemistry. Bromomethyl ketones are known to be highly lachrymatory and skin irritants . As with all α-halogenated carbonyl compounds, proper safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory when handling this substance. This product is intended for research use only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61285-15-2

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

9-bromo-3-methylnonan-2-one

InChI

InChI=1S/C10H19BrO/c1-9(10(2)12)7-5-3-4-6-8-11/h9H,3-8H2,1-2H3

InChI Key

ZQWWAQQTLXVDOC-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCBr)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 9 Bromo 3 Methylnonan 2 One

Retrosynthetic Analysis of 9-Bromo-3-methylnonan-2-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-bromine bond and the carbon-carbon bonds of the nonanone backbone.

A primary retrosynthetic disconnection breaks the C-Br bond, suggesting a precursor such as 3-methylnonan-2-one, which could undergo regioselective bromination. This simplifies the problem to the synthesis of the parent ketone.

Further disconnection of the 3-methylnonan-2-one backbone can be envisioned through several carbon-carbon bond formations. For instance, a disconnection alpha to the carbonyl group suggests an enolate alkylation strategy. Alternatively, disconnection at other positions along the alkyl chain could point towards Grignard or other organometallic coupling reactions. These approaches form the basis for the synthetic strategies discussed in the subsequent sections.

Direct Halogenation Strategies for Alkyl Methyl Ketones

Direct halogenation of a pre-formed alkyl methyl ketone represents the most straightforward approach to this compound. However, achieving regioselectivity is a critical challenge.

Regioselective Bromination of Nonan-2-one Derivatives

The regioselective bromination of unsymmetrical ketones is a well-studied area of organic synthesis. In the case of a 3-methylnonan-2-one precursor, bromination could potentially occur at the C1, C3, or C9 positions. Selective bromination at the terminal C9 position is desired. Directing the bromination to the least substituted omega-position in the presence of more reactive alpha-protons is a significant challenge and often requires specialized reagents or reaction conditions. While methods for regioselective bromination exist, achieving exclusive bromination at the terminal position of a long alkyl chain in a ketone can be difficult. nih.govnih.gov

Enolization-Mediated Bromination Approaches

The bromination of ketones typically proceeds through an enol or enolate intermediate. masterorganicchemistry.comresearchgate.net Under acidic conditions, the reaction proceeds via the enol, and under basic conditions, via the enolate. masterorganicchemistry.com The position of bromination is determined by the site of enolization. For an unsymmetrical ketone like 3-methylnonan-2-one, two different enolates can form, leading to a mixture of products.

Controlling the regioselectivity of enolate formation is therefore crucial. The use of bulky bases or specific reaction conditions can favor the formation of the kinetic or thermodynamic enolate, which can in turn influence the site of bromination. However, these methods primarily differentiate between the two alpha-positions to the carbonyl group and are not suitable for selective bromination at the remote C9 position.

Interactive Table: Comparison of Enolization Conditions

ConditionBaseSolventTemperatureFavored Enolate
Kinetic ControlLithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °CLess substituted
Thermodynamic ControlSodium ethoxide (NaOEt)Ethanol (B145695) (EtOH)Room TemperatureMore substituted

Radical Bromination Techniques

Free-radical bromination offers an alternative strategy for introducing a bromine atom onto an alkane chain. rsc.org This approach is typically less selective than ionic methods but can be influenced by the stability of the resulting radical intermediate. In the presence of a radical initiator such as AIBN (azobisisobutyronitrile) and a bromine source like N-bromosuccinimide (NBS), bromination can occur at various positions along the alkyl chain. The selectivity is generally poor for unactivated C-H bonds, leading to a mixture of constitutional isomers. However, for certain substrates, it is possible to achieve some degree of regioselectivity. rsc.org

Indirect Synthetic Routes

Indirect routes involve the construction of the carbon skeleton with the bromine atom already in place or introduced at an earlier stage.

Construction via Carbon-Carbon Bond Formation

A more controlled approach to the synthesis of this compound involves the formation of the carbon skeleton using a bromine-containing starting material. This strategy ensures the bromine atom is in the correct position from the outset.

One plausible method is the acetoacetic ester synthesis. This involves the alkylation of ethyl acetoacetate (B1235776) with a suitable bromoalkane, followed by hydrolysis and decarboxylation. In this case, the alkylating agent would be 1,6-dibromohexane. The initial alkylation would introduce a 6-bromohexyl group. A subsequent alkylation with methyl iodide would introduce the methyl group at the alpha-position. Finally, hydrolysis and decarboxylation would yield the target molecule.

Another powerful method for carbon-carbon bond formation is the use of organometallic reagents. illinois.eduorganic-chemistry.orgdtu.dk For example, a Grignard reagent prepared from a bromoalkene could be coupled with an appropriate electrophile. Alternatively, modern cross-coupling reactions, such as Suzuki or Negishi couplings, could be employed to construct the carbon backbone. illinois.edu These methods offer high efficiency and functional group tolerance. researchgate.net

Interactive Table: Overview of Indirect Synthetic Strategies

MethodKey ReagentsBond FormedAdvantages
Acetoacetic Ester SynthesisEthyl acetoacetate, 1,6-dibromohexane, Methyl iodideC-CWell-established, versatile
Organocuprate AdditionLithium dimethylcuprate, α,β-unsaturated ketoneC-CForms C-C bonds with high stereoselectivity
Suzuki CouplingOrganoboron compound, Organic halide, Palladium catalystC-CMild conditions, high functional group tolerance
Grignard Reagent Mediated Syntheses

Grignard reagents (R-Mg-X) are strong nucleophiles and bases widely used in organic synthesis to form new carbon-carbon bonds. wikipedia.org A plausible route to this compound involves the reaction of a Grignard reagent with an appropriate electrophile, such as a nitrile or an acid chloride.

One potential disconnection approach involves the reaction between 2-methylpropanenitrile and a Grignard reagent derived from 1,7-dibromoheptane. The Grignard reagent would add to the nitrile, and subsequent hydrolysis of the intermediate imine salt would yield the desired ketone. libretexts.org It is critical to use a mono-Grignard reagent of the dibromoalkane to avoid dimerization.

Reactant 1 Reactant 2 Key Reagents/Conditions Intermediate Product
1,7-DibromoheptaneMagnesium (Mg)Diethyl ether or THF7-Bromoheptylmagnesium bromide
7-Bromoheptylmagnesium bromide2-Methylpropanenitrile1. Diethyl ether or THF; 2. H₃O⁺ workupThis compound

Alternatively, a Grignard reagent can react with an acid chloride. For instance, the Grignard reagent prepared from 1-bromo-6-chlorohexane (B1265839) could be reacted with 2-methylpropanoyl chloride. This would be followed by a subsequent halogen exchange reaction to convert the terminal chloro group to a bromo group.

Wittig Reaction-Based Precursor Derivatization and Chain Elongation

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgorganic-chemistry.orglumenlearning.com For the synthesis of this compound, the Wittig reaction can be employed to construct a precursor alkene, which is then converted to the target ketone.

A feasible strategy begins with the synthesis of a phosphonium ylide from a bromoalkane. This ylide is then reacted with a suitable aldehyde to form an alkene with the desired carbon chain length. For example, a Wittig reagent could be prepared from a C7 alkyl halide and triphenylphosphine, followed by deprotonation. Reaction with 2-methylpropanal would yield an alkene precursor. Subsequent functional group manipulation, such as hydroboration-oxidation followed by oxidation of the resulting alcohol and bromination, would lead to the final product. The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide; stabilized ylides typically yield E-alkenes, while non-stabilized ylides favor Z-alkenes. organic-chemistry.org

Reactant 1 Reactant 2 Key Reagents/Conditions Intermediate Product
(6-Bromohexyl)triphenylphosphonium bromideStrong base (e.g., n-BuLi)THF(6-Bromohexylidene)triphenylphosphorane
(6-Bromohexylidene)triphenylphosphorane2-MethylpropanalTHF9-Bromo-3-methylnon-2-ene
9-Bromo-3-methylnon-2-ene1. BH₃·THF; 2. H₂O₂, NaOH; 3. PCC or Dess-Martin periodinaneMultiple stepsThis compound
Organocuprate Conjugate Addition Strategies

Organocuprates, also known as Gilman reagents (R₂CuLi), are softer nucleophiles than Grignard reagents and are particularly effective for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.com This methodology allows for the formation of a carbon-carbon bond at the β-position of the unsaturated system.

A synthetic route to this compound could involve the conjugate addition of an organocuprate to an α,β-unsaturated ketone. For instance, a lithium dialkylcuprate containing the C6 bromo-alkyl chain could be added to 3-methylbut-3-en-2-one. The organocuprate is typically prepared in situ from an organolithium reagent and a copper(I) salt, such as copper(I) iodide. organicchemistrytutor.comyoutube.com

Reactant 1 Reactant 2 Key Reagents/Conditions Intermediate Product
1,6-DibromohexaneLithium (2 equiv.)Diethyl ether6-Bromohexyllithium
6-Bromohexyllithium (2 equiv.)Copper(I) Iodide (CuI)THF or Diethyl etherLithium di(6-bromohexyl)cuprate
Lithium di(6-bromohexyl)cuprate3-Methylbut-3-en-2-one1. THF, -78 °C; 2. H₃O⁺ workupThis compound

This approach is advantageous as it constructs the main carbon skeleton and sets the ketone functionality in a single, highly selective step. masterorganicchemistry.com

Functional Group Transformations

These methods focus on modifying a pre-existing carbon skeleton to introduce the required ketone and bromide functionalities.

Oxidation of Secondary Alcohols to α-Bromoketones

The direct oxidation of a secondary alcohol precursor, 9-bromo-3-methylnonan-2-ol, is a straightforward approach to the target ketone. Various oxidizing agents can achieve this transformation. However, a more direct route involves the simultaneous oxidation and bromination of a suitable secondary alcohol that does not yet contain the bromine. For instance, 3-methylnonan-2-ol could be treated with a system like H₂O₂-HBr, which can selectively produce α-monobromo ketones. The reaction conditions, such as the molar ratio of the reagents, can be adjusted to favor the formation of the desired monobrominated product over dibrominated ketones.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for converting one halogen to another. This strategy is useful if a precursor like 9-chloro-3-methylnonan-2-one is more readily accessible than the bromo-analogue. The chloro-ketone could be treated with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable solvent like acetone (B3395972) or acetonitrile. The reaction equilibrium is driven by the precipitation of the less soluble sodium chloride from the reaction mixture. This method is highly efficient for primary alkyl halides.

Starting Material Reagent Solvent Product
9-Chloro-3-methylnonan-2-oneSodium Bromide (NaBr)AcetoneThis compound
Oxidative Hydrolysis of Bromoalkenes

A recently developed method involves the hypervalent iodine-catalyzed oxidative hydrolysis of bromoalkenes to synthesize α-bromoketones. beilstein-journals.orgresearchgate.netnih.gov This process allows for the conversion of a diverse range of dialkyl bromoalkenes into the corresponding ketones. beilstein-journals.org

For the synthesis of this compound, a precursor such as 2-bromo-3-methylnon-2-ene could be subjected to these conditions. The reaction typically utilizes a catalytic amount of a hypervalent iodine species, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) or HTIB ([Hydroxy(tosyloxy)iodo]benzene), in the presence of an oxidant and water. The mechanism is thought to involve the formation of an iodonium (B1229267) intermediate, followed by nucleophilic attack and rearrangement to yield the α-bromoketone. beilstein-journals.orgnih.gov

Starting Material Catalyst System Key Conditions Product
2-Bromo-3-methylnon-2-eneHTIB (catalytic), m-CPBA (oxidant), TsOH·H₂OAcetonitrile, waterThis compound

This method is notable for its operational simplicity and its ability to tolerate various functional groups, providing a modern approach to the synthesis of α-bromoketones. researchgate.net

Catalytic and Asymmetric Synthesis Approaches

The creation of enantiomerically pure this compound necessitates precise control over the stereocenter at the C-3 position. This is typically achieved by synthesizing the chiral precursor, 3-methylnonan-2-one, using asymmetric methods, followed by a subsequent bromination step.

Chiral Auxiliary-Assisted Synthesis for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of chiral 3-methylnonan-2-one, a common strategy involves the alkylation of an enolate derived from a carboxylic acid equivalent attached to a chiral auxiliary.

One of the most effective and widely used classes of chiral auxiliaries for this purpose are the oxazolidinones, often referred to as Evans auxiliaries. The general process is as follows:

Acylation: A propionyl group is attached to the chiral oxazolidinone auxiliary to form an N-acyloxazolidinone.

Enolate Formation: A strong, non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS), is used to deprotonate the α-carbon, forming a stereochemically defined Z-enolate. The bulky substituent on the auxiliary effectively blocks one face of the enolate.

Stereoselective Alkylation: The enolate is then treated with an alkylating agent, in this case, a hexyl halide (e.g., 1-bromohexane). The electrophile approaches from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. researchgate.net

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the alkylated product. This can be achieved through various methods, such as hydrolysis or reduction with reagents like lithium borohydride (B1222165), to yield the chiral carboxylic acid or alcohol, which can then be converted to the target ketone, (S)- or (R)-3-methylnonan-2-one, depending on the auxiliary chosen. researchgate.net

Another well-established chiral auxiliary is pseudoephedrine. When used to form an amide, the α-proton can be selectively removed to form an enolate. The subsequent alkylation is directed by the chiral scaffold, leading to high diastereoselectivity. wikipedia.org

Auxiliary TypeKey FeaturesTypical Reagents
Evans Oxazolidinone Forms a rigid Z-enolate; stereochemical outcome is predictable.NaHMDS, Hexyl Halide, LiBH₄
Pseudoephedrine Forms a stable enolate; auxiliary is easily removed.s-BuLi, Hexyl Halide

Organocatalytic Methodologies for Stereoselective Introduction of the Methyl Group at C-3

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For the stereoselective synthesis of 3-methylnonan-2-one, a key strategy is the asymmetric α-methylation of a larger ketone precursor, such as nonan-2-one. This is often achieved through enamine catalysis.

In this approach, a chiral primary or secondary amine, such as a derivative of proline or a cinchona alkaloid, reacts with the ketone (nonan-2-one) to form a chiral enamine intermediate. acs.orgnih.gov The specific conformation of this chiral enamine exposes one of its faces preferentially. When an electrophilic methylating agent (e.g., methyl iodide or dimethyl sulfate) is introduced, it attacks the enamine from the less sterically hindered face. Subsequent hydrolysis of the resulting iminium ion releases the chiral ketone, now containing a methyl group at the C-3 position with high enantioselectivity, and regenerates the organocatalyst. nih.gov

Recent advancements have also explored photochemical organocatalytic methods. These redox-neutral processes can be compatible with chiral primary amine catalysts, enabling the enantioselective α-alkylation of ketones via radical pathways under mild conditions. researchgate.net

Catalysis TypeCatalyst ExampleMechanismKey Advantage
Enamine Catalysis Proline Derivatives, Cinchona AlkaloidsFormation of a chiral enamine intermediate.Metal-free, mild conditions.
Photochemical Organocatalysis Cinchona-based Primary AminesLight-induced radical formation via an enamine.Compatible with radical precursors.

Metal-Catalyzed Coupling Reactions in Precursor Synthesis

The carbon skeleton of the precursor, 3-methylnonan-2-one, can be assembled using powerful metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in modern organic synthesis for their efficiency and functional group tolerance in forming carbon-carbon bonds. acs.orgberkeley.eduorganic-chemistry.org

One plausible route involves a Suzuki or Negishi coupling reaction to form the nonanone backbone. For instance, a precursor like 1-bromo-2-butanone (B1265390) could be coupled with an organometallic reagent like hexylzinc chloride (for a Negishi coupling) or an organoboron compound like hexylboronic acid (for a Suzuki coupling). The palladium catalyst, typically in the presence of a suitable ligand, facilitates the formation of the C-C bond that constitutes the main chain of the ketone.

More advanced methods allow for the direct synthesis of ketones from a variety of starting materials:

Coupling of Esters with Organoboron Compounds: Palladium catalysts can facilitate the cross-coupling of 2-pyridyl esters with organoboron compounds to produce ketones under mild conditions. acs.orgorganic-chemistry.org

Carbonylative Couplings: A palladium-catalyzed C-H functionalization approach can achieve the oxidative coupling of two arenes and carbon monoxide (CO) to generate ketones. rsc.org While primarily demonstrated for aryl ketones, similar principles can be adapted for aliphatic targets.

Photoredox/Nickel Dual Catalysis: A synergistic approach using an iridium photoredox catalyst and a nickel catalyst allows for the direct conversion of carboxylic acids and alkyltrifluoroborates into alkyl ketones. acs.org This method could potentially couple heptanoic acid with a 3-oxobutyltrifluoroborate precursor.

These methods offer versatile and powerful alternatives for constructing the fundamental carbon framework of the target molecule's precursors.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing environmental impact, minimizing waste, and improving safety and efficiency. The bromination step is a key target for such improvements.

Solvent-Free and Aqueous Reaction Media (e.g., H₂O₂–HBr system "on water")

A significant advancement in green bromination is the use of an aqueous hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) system, often performed "on water". rsc.orgresearchgate.net This method provides an environmentally benign alternative to traditional bromination techniques that often use hazardous molecular bromine (Br₂) and volatile organic solvents. researchgate.net

The reaction can be applied to a wide range of ketones, including dialkyl ketones like 3-methylnonan-2-one. rsc.org The process is typically conducted at room temperature without the need for a catalyst or an organic solvent. researchgate.net The substrate is suspended in water, and aqueous solutions of HBr and H₂O₂ are added. H₂O₂ acts as an in-situ oxidant to generate the active brominating species from HBr, with water being the only byproduct. nih.gov This simple and effective "on water" bromination is characterized by the use of inexpensive reagents, a lower environmental impact, and the absence of organic waste. rsc.orgnih.gov High selectivity for monobromination is often achieved, with yields reported in the range of 69–97% for various ketones. researchgate.net

Reaction SystemSolventCatalystTemperatureKey Advantages
H₂O₂–HBr "on water" WaterNone requiredRoom TemperatureNo organic solvent, inexpensive reagents, safe, high selectivity. rsc.orgresearchgate.net
H₂O₂–HBr (Solvent-Free) NoneOptional (e.g., LiCl)Room Temp. or 70°CReduced waste, faster at higher temperatures. iau.ir

Atom Economy and Waste Minimization in Bromination Processes

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Traditional bromination of a ketone using molecular bromine (Br₂) has a theoretical maximum atom economy of only 50% with respect to bromine, as one bromine atom is incorporated into the product and the other becomes part of the hydrogen bromide (HBr) byproduct.

Traditional Bromination: R-H + Br₂ → R-Br + HBr

The H₂O₂-HBr system demonstrates a significantly higher atom economy. iau.ir In this process, the bromide ion from HBr is oxidized by hydrogen peroxide to form the electrophilic bromine species. The only byproduct of this oxidation is water, making it a much more atom-economical and environmentally friendly process.

H₂O₂-HBr Bromination: 2 HBr + H₂O₂ → Br₂ + 2 H₂O R-H + Br₂ → R-Br + HBr

Reactivity and Reaction Mechanisms of 9 Bromo 3 Methylnonan 2 One

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon (C-9)

The carbon atom bonded to the bromine (C-9) is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The long alkyl chain does not impose significant steric hindrance at this terminal position.

The reaction rate of an SN2 mechanism is dependent on the concentrations of both the substrate (9-Bromo-3-methylnonan-2-one) and the attacking nucleophile. chemicalnote.combyjus.comopenochem.org The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic C-9 carbon from the backside, simultaneously displacing the bromide leaving group. openochem.orgpharmaguideline.com This backside attack results in an inversion of configuration at the reaction center. openochem.org

The reactivity of the C-9 position is primarily influenced by steric accessibility and the strength of the nucleophile. libretexts.orgnih.gov As a primary bromide, it experiences minimal steric hindrance, allowing for efficient attack by a wide range of nucleophiles. chemicalnote.comlibretexts.org Stronger, less sterically hindered nucleophiles will react more rapidly. libretexts.org The reaction is favored by polar aprotic solvents, such as acetone (B3395972) or DMSO, which can solvate the cation of the nucleophilic salt without hydrogen bonding to and deactivating the nucleophile. openochem.org

The following table outlines the expected relative reactivity of this compound with various common nucleophiles in a typical SN2 reaction.

Nucleophile (Nu⁻)ProductRelative RateNucleophile Strength
I⁻9-Iodo-3-methylnonan-2-oneVery FastExcellent
HS⁻9-Mercapto-3-methylnonan-2-oneVery FastExcellent
CN⁻3-Methyl-2-oxodecanenitrileFastGood
N₃⁻9-Azido-3-methylnonan-2-oneFastGood
OH⁻9-Hydroxy-3-methylnonan-2-one (B8458549)ModerateFair
CH₃O⁻9-Methoxy-3-methylnonan-2-oneModerateFair
H₂O9-Hydroxy-3-methylnonan-2-oneVery SlowPoor
CH₃OH9-Methoxy-3-methylnonan-2-oneVery SlowPoor

The unimolecular nucleophilic substitution (SN1) mechanism proceeds through a two-step process, with the rate-determining first step being the spontaneous dissociation of the leaving group to form a carbocation intermediate. byjus.comchemguide.co.uk The stability of this carbocation is the most critical factor determining the feasibility of an SN1 reaction. pearson.comamherst.edu

In the case of this compound, dissociation of the bromide ion would generate a primary carbocation at the C-9 position. Primary carbocations are highly unstable and high in energy, making their formation extremely slow and energetically unfavorable. chemguide.co.uklibretexts.org The stability of carbocations increases significantly with alkyl substitution (tertiary > secondary > primary > methyl) due to stabilizing effects like hyperconjugation and induction from adjacent alkyl groups. libretexts.orgmasterorganicchemistry.com

Furthermore, the presence of the electron-withdrawing ketone group, although distant, can further destabilize the carbocation through an inductive effect. libretexts.orglibretexts.org This effect, relayed through the sigma bonds of the carbon chain, pulls electron density away from the positively charged center, intensifying its electron deficiency and thus its instability. libretexts.org Consequently, the SN1 pathway is not a viable mechanism for nucleophilic substitution at the C-9 position of this compound under normal conditions. libretexts.org The reaction will proceed exclusively through the SN2 pathway. byjus.com

An intramolecular reaction can occur if a nucleophilic center within the molecule attacks an electrophilic center. In this compound, the ketone's enolate form could potentially act as an internal nucleophile to displace the bromide at C-9.

Formation of the enolate at the C-1 position (the kinetic enolate) followed by an intramolecular SN2 attack on C-9 would lead to the formation of a nine-membered ring (cyclononanone derivative). Alternatively, the enolate at C-3 (the thermodynamic enolate) attacking C-9 would result in an eight-membered ring (a substituted cyclooctanone).

However, the formation of medium (8- to 11-membered) and large rings through intramolecular cyclization is kinetically slow and entropically disfavored. While possible, the rate of these cyclizations is generally much lower than that of competing intermolecular reactions, especially at standard concentrations. High dilution conditions are typically required to favor intramolecular pathways over intermolecular ones. The activation energy for forming these larger rings is high due to torsional and transannular strain. Therefore, under typical reaction conditions, intermolecular nucleophilic substitution at C-9 is the dominant pathway.

Carbonyl Group Reactivity

The ketone at the C-2 position is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is influenced by both steric and electronic factors.

The carbonyl carbon of the ketone is sp² hybridized and has a partial positive charge due to the electronegativity of the oxygen atom, making it a target for nucleophiles. study.comyoutube.com Nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgucalgary.ca This intermediate is then typically protonated in a subsequent step to yield an alcohol. libretexts.org

The reactivity of the ketone in this compound is influenced by its structure. Compared to a simple aldehyde, this ketone is sterically more hindered due to the presence of a methyl group on one side and a long alkyl chain on the other. youtube.comlibretexts.org This steric bulk can slow the approach of nucleophiles. libretexts.org The distant bromine atom has a negligible electronic effect on the carbonyl group's reactivity.

The table below lists common nucleophilic addition reactions applicable to this ketone.

ReagentNucleophileProduct Type
1. NaBH₄ or LiAlH₄2. H₃O⁺H⁻ (Hydride)Secondary Alcohol
1. RMgBr (Grignard Reagent)2. H₃O⁺R⁻ (Carbanion)Tertiary Alcohol
1. RLi (Organolithium)2. H₃O⁺R⁻ (Carbanion)Tertiary Alcohol
1. KCN / HCN2. H₃O⁺CN⁻ (Cyanide)Cyanohydrin
H₂O, H⁺ catalystH₂O (Water)Hydrate (gem-diol)
ROH, H⁺ catalystROH (Alcohol)Hemiketal / Ketal

The ketone can form two different enolates by deprotonation of the α-hydrogens at either the C-1 or C-3 positions. bham.ac.ukbham.ac.uk The regiochemical outcome of this deprotonation can be controlled by the reaction conditions, leading to either the kinetic or the thermodynamic enolate. udel.edu

Kinetic Enolate: The protons on the C-1 methyl group are more sterically accessible and are removed more rapidly. udel.edu Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the rapid, irreversible formation of the less substituted enolate at C-1. libretexts.orgochemacademy.com This is known as the kinetic enolate. libretexts.orgochemacademy.com

Thermodynamic Enolate: The enolate formed by deprotonating the C-3 position is more substituted (trisubstituted double bond) and therefore more thermodynamically stable. libretexts.orgmasterorganicchemistry.com Its formation is favored under conditions that allow for equilibrium to be established, such as using a smaller, weaker base (e.g., NaOEt) at room temperature or higher. udel.edulumenlearning.com Under these reversible conditions, the initially formed kinetic enolate can revert to the ketone and eventually form the more stable thermodynamic product. udel.edu

These enolates are potent nucleophiles and can react with various electrophiles (e.g., alkyl halides) at the α-carbon, a reaction known as enolate alkylation. libretexts.org The choice of enolate (kinetic vs. thermodynamic) allows for regioselective alkylation of the ketone.

ConditionBaseTemperatureSolventPredominant Enolate
Kinetic ControlLithium Diisopropylamide (LDA)-78 °CTetrahydrofuran (THF)C-1 (Less substituted)
Thermodynamic ControlSodium Ethoxide (NaOEt)25 °C (Room Temp)Ethanol (B145695) (EtOH)C-3 (More substituted)

Baeyer-Villiger Oxidation Potential

The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters through the action of peroxyacids or peroxides. wikipedia.org The reaction proceeds via the formation of a tetrahedral intermediate, known as the Criegee intermediate, followed by the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen atom. wikipedia.orgrsc.org The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl. Generally, the group that is more capable of stabilizing a positive charge will migrate preferentially. The established order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com

In the case of this compound, the carbonyl carbon is flanked by a methyl group and a 1-(7-bromoheptyl)ethyl group (a secondary alkyl group). According to the established migratory aptitude rules, the more substituted secondary alkyl group is expected to migrate in preference to the methyl group. chemistrysteps.comstudy.com

The mechanism involves the initial protonation of the carbonyl oxygen by the peroxyacid, which activates the carbonyl carbon for nucleophilic attack by the peroxyacid. wikipedia.org This leads to the Criegee intermediate. The subsequent concerted step involves the migration of the secondary alkyl group and the departure of a carboxylate anion, resulting in a protonated ester, which is then deprotonated to yield the final ester product. pw.live

The primary product of the Baeyer-Villiger oxidation of this compound is therefore predicted to be 1-(7-bromoheptyl)ethyl acetate.

Table 1: Predicted Outcome of Baeyer-Villiger Oxidation of this compound

ReagentPredicted Major ProductRationale
meta-Chloroperoxybenzoic acid (m-CPBA)1-(7-bromoheptyl)ethyl acetatePreferential migration of the secondary alkyl group over the methyl group. chemistrysteps.com
Peroxyacetic acid (CH₃CO₃H)1-(7-bromoheptyl)ethyl acetatePreferential migration of the secondary alkyl group over the methyl group. chemistrysteps.com
Trifluoroperacetic acid (CF₃CO₃H)1-(7-bromoheptyl)ethyl acetateA highly reactive peroxyacid; outcome follows the same migratory aptitude rules. pw.live

Elimination Reactions

Dehydrobromination Pathways (E1 vs. E2)

Dehydrobromination is an elimination reaction that removes a hydrogen atom and a bromine atom from adjacent carbons, forming an alkene. ck12.org This reaction can proceed through two primary mechanisms: unimolecular elimination (E1) and bimolecular elimination (E2). pharmaguideline.com

The E2 mechanism is a single, concerted step where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while simultaneously the C-Br bond breaks and a double bond forms. ck12.orgpharmaguideline.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. ck12.org This pathway is favored by strong, non-polarizable bases and is the typical mechanism for primary alkyl halides. ck12.org

The E1 mechanism is a two-step process. The first, rate-determining step involves the departure of the leaving group (bromide) to form a carbocation intermediate. pharmaguideline.comchemguide.co.uk In the second step, a weak base abstracts a proton from an adjacent carbon to form the double bond. chemguide.co.uk The rate of the E1 reaction depends only on the substrate concentration. masterorganicchemistry.com This pathway is favored for tertiary alkyl halides due to the stability of the resulting carbocation. ck12.org

For this compound, the bromine atom is attached to a primary carbon. The formation of a primary carbocation required for an E1 pathway is highly energetically unfavorable. Therefore, dehydrobromination is expected to proceed almost exclusively via the E2 mechanism . ck12.orgyoutube.com This is particularly true when a strong base, such as potassium tert-butoxide or sodium ethoxide, is used. masterorganicchemistry.com

Table 2: Comparison of E1 and E2 Dehydrobromination Pathways for this compound

FeatureE1 PathwayE2 PathwayFavored for this compound?
Mechanism Two steps, via carbocationOne concerted stepE2
Substrate Tertiary > SecondaryPrimary > Secondary > TertiaryE2
Base Weak base sufficientRequires a strong baseE2
Rate Law Rate = k[Substrate]Rate = k[Substrate][Base]E2
Intermediate CarbocationNone (Transition state)E2
Likelihood Very UnlikelyHighly LikelyE2

Formation of α,β-Unsaturated Ketones

An α,β-unsaturated ketone features a double bond between the α and β carbons relative to the carbonyl group. The direct dehydrobromination of this compound does not yield an α,β-unsaturated ketone. The elimination reaction occurs at the opposite end of the molecule, involving the bromine at C9 and a proton from C8. chemicalnote.com This reaction leads to the formation of 3-methylnon-8-en-2-one, an unconjugated enone.

To synthesize an α,β-unsaturated ketone from a saturated ketone precursor, a different synthetic route is typically employed. This often involves an initial α-halogenation to introduce a leaving group adjacent to the carbonyl, followed by an elimination reaction. However, starting from this compound, the existing C-Br bond at the C9 position is too far from the ketone to participate in the formation of a conjugated system through a simple elimination step. The primary product of its dehydrobromination is the terminal alkene, as dictated by the position of the leaving group.

Reductive Transformations of this compound

Selective Reduction of the Ketone Carbonyl

The selective reduction of the ketone functional group in this compound to a secondary alcohol, without affecting the carbon-bromine bond, requires a chemoselective reducing agent. The reactivity of common hydride reagents varies significantly.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. chemguide.co.ukwikipedia.org It is generally unreactive towards alkyl halides, making it the ideal reagent for this selective transformation. acs.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at room temperature. chemguide.co.uk

In contrast, lithium aluminum hydride (LiAlH₄) is a much more powerful and less selective reducing agent. harvard.edu It readily reduces not only ketones and aldehydes but also esters, carboxylic acids, and alkyl halides. harvard.edu Applying LiAlH₄ to this compound would likely result in the reduction of both the ketone to an alcohol and the alkyl bromide to an alkane, yielding 3-methylnonan-2-ol.

Table 3: Chemoselectivity of Reducing Agents for this compound

ReagentReduction of Ketone?Reduction of Alkyl Bromide?Predicted Major Product
Sodium Borohydride (NaBH₄)YesNo9-Bromo-3-methylnonan-2-ol
Lithium Aluminum Hydride (LiAlH₄)YesYes3-Methylnonan-2-ol
Catalytic Hydrogenation (H₂/Pd/C)PossibleYesMixture, depends on conditions
Diisobutylaluminium hydride (DIBAL-H)YesPossibleMixture, depends on conditions

Reductive Debromination Strategies

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom, leaving the ketone functionality intact. Several methods can achieve this transformation.

One common method is radical-mediated dehalogenation . This reaction often employs tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). thieme-connect.de This system is highly effective for reducing alkyl halides and is generally compatible with ketone functional groups. thieme-connect.de

Another approach is catalytic hydrogenation . Using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) can cleave the C-Br bond. organic-chemistry.org This method can be very clean and efficient. However, under more vigorous conditions (higher pressure or temperature), the ketone may also be reduced. organic-chemistry.org Therefore, careful control of reaction conditions is necessary to achieve selective debromination.

Finally, electron transfer from a dissolving metal, such as sodium in liquid ammonia (B1221849) or zinc in acetic acid, can also be used for reductive dehalogenation. These methods are powerful but may also affect the ketone group.

Table 4: Strategies for Reductive Debromination of this compound

MethodReagentsCompatibility with KetoneNotes
Radical DehalogenationBu₃SnH, AIBNHighGenerally chemoselective for the C-Br bond. thieme-connect.de
Catalytic HydrogenationH₂, Pd/C, base (e.g., Et₃N)Moderate to HighKetone may be reduced under harsh conditions. organic-chemistry.orgorganic-chemistry.org
Dissolving Metal ReductionZn, CH₃COOHLow to ModerateKetone is susceptible to reduction.

Radical Reactions and Mechanistic Insights

Radical reactions offer a powerful avenue for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the carbon-bromine bond is the most susceptible to radical cleavage, initiating a cascade of reactions that can lead to diverse molecular architectures.

The initiation of radical reactions involving this compound typically commences with the homolytic cleavage of the carbon-bromine (C-Br) bond. libretexts.orgmaricopa.edu This process, often induced by heat or light, results in the formation of a bromine radical and a primary alkyl radical. pressbooks.pubyoutube.com The C-Br bond is relatively weak and prone to breaking in a way that each atom retains one of the bonding electrons. chemistrysteps.com

The mechanism can be represented as follows:

Initiation Step: Homolytic Cleavage

CH₃(CH₂)₅CH(CH₃)CH₂C(O)CH₂Br → CH₃(CH₂)₅CH(CH₃)CH₂C(O)CH₂• + Br•

This initiation step is crucial as it generates the reactive carbon-centered radical that can subsequently participate in a variety of propagation steps. The stability of the resulting radical plays a role in the facility of this cleavage. While the radical formed is a primary radical, its proximity to the carbonyl group can influence its reactivity.

Table 1: General Conditions for Homolytic Cleavage of Alkyl Bromides

Initiator Conditions Outcome
Heat (Thermolysis)High temperaturesGeneration of alkyl and bromine radicals
UV Light (Photolysis)Irradiation with UV lightGeneration of alkyl and bromine radicals
Radical Initiators (e.g., AIBN)Moderate temperaturesControlled generation of radicals

Following the initial homolytic cleavage, the resulting radical intermediate of this compound can undergo intramolecular cyclization, a powerful method for the construction of cyclic compounds. The regioselectivity of this cyclization is governed by Baldwin's rules, which predict the favored ring size based on the geometry of the transition state.

Given the structure of the radical derived from this compound, several cyclization pathways are theoretically possible. For instance, a 5-exo-trig cyclization could occur if the radical attacks the carbonyl carbon, although this is generally less favorable. More plausible are cyclizations involving the alkyl chain. For example, if a double bond were present in the chain, intramolecular addition of the radical would be a key reaction.

In the absence of a pre-existing double bond, a hydrogen atom transfer (HAT) could occur, leading to the formation of a different radical species that might then cyclize. For example, a 1,5-hydrogen atom transfer could relocate the radical to the C-5 position, which could then potentially lead to different cyclization products.

While specific studies on this compound are not prevalent, analogous radical cyclizations of bromo ketones and ketals have been shown to proceed with high regio- and stereoselectivity. researchgate.netresearchgate.net These reactions often utilize reagents like tributyltin hydride (Bu₃SnH) to mediate the radical chain process. The diastereoselectivity of such cyclizations can be influenced by the stereochemistry of the starting material. rsc.orgnih.gov

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound

The presence of a chiral center at the C-3 position in this compound introduces a significant element of stereochemical control in its reactions. This chiral center can influence the stereochemical outcome of reactions at other positions in the molecule, leading to the formation of diastereomers in unequal amounts.

The methyl group at the C-3 position creates a stereochemically biased environment that can direct the approach of incoming reagents or influence the conformation of reactive intermediates. In nucleophilic additions to the carbonyl group, for instance, the chiral center can lead to diastereoselective formation of alcohols. According to Cram's rule and its modifications (Felkin-Anh model), the nucleophile will preferentially attack the carbonyl carbon from the less hindered face. nih.govresearchgate.net

In the context of radical cyclizations, the chiral center at C-3 can influence the conformation of the transition state, thereby favoring the formation of one diastereomer over another. The stereocenter can dictate the preferred orientation of the alkyl chain during the cyclization process, leading to a high degree of diastereoselectivity in the formation of the new stereocenters in the cyclic product.

Table 2: Predicted Stereochemical Models for Nucleophilic Addition to Chiral Ketones

Model Predicted Major Diastereomer Key Consideration
Cram's RuleNucleophile attacks from the side of the smallest substituent.Based on steric hindrance.
Felkin-Anh ModelNucleophile attacks anti-periplanar to the largest group.Considers both steric and electronic effects.

When a reaction occurs directly at the chiral center (C-3), the stereochemical outcome can be either retention or inversion of the original configuration. However, for most reactions of this compound, the C-3 center is not directly involved in bond breaking or formation. Instead, its influence is exerted on reactions occurring at other sites, such as the carbonyl group or the site of the radical.

In reactions where a new stereocenter is formed, such as in a radical cyclization, the existing chiral center at C-3 will direct the formation of the new center, leading to a diastereomeric mixture. The ratio of these diastereomers is a measure of the diastereoselectivity of the reaction. High diastereoselectivity implies that one diastereomer is formed in significant excess.

If a reaction were to proceed via a mechanism that involves the temporary destruction and recreation of the C-3 stereocenter, a racemic mixture at that position could result. However, typical radical reactions and nucleophilic additions to the carbonyl of this compound would not affect the configuration at C-3. Therefore, the original stereochemistry at C-3 would be retained, and it would serve to influence the stereochemistry of any newly formed chiral centers. libretexts.org

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 9 Bromo 3 Methylnonan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 9-Bromo-3-methylnonan-2-one, going beyond simple one-dimensional spectra to unravel complex structural and dynamic features.

2D-NMR Techniques for Structural Connectivity (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise bonding network within the this compound molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would be expected to show correlations between adjacent protons along the nonane (B91170) chain, confirming the carbon backbone sequence. For instance, the protons on C3 would show a correlation to the protons on C4, and so on, down to the protons on C8 showing a correlation to the protons on C9.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons. columbia.edu Each CH, CH₂, and CH₃ group in the molecule would produce a distinct cross-peak in the HSQC spectrum, allowing for the unambiguous assignment of proton and carbon signals. sdsu.edu For example, the methyl protons at C1 would show a correlation to the C1 carbon, and the methine proton at C3 would correlate with the C3 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This technique is crucial for piecing together the molecular skeleton by connecting different spin systems. In the case of this compound, HMBC correlations would be observed between the C2 carbonyl carbon and the protons on C1 and C3. Furthermore, correlations between the C3 methyl protons and the C2, C3, and C4 carbons would firmly establish the position of the methyl group.

2D-NMR Technique Type of Correlation Information Gained for this compound
COSY ¹H-¹H through 2-3 bondsConfirms the connectivity of the aliphatic chain (C3 through C9).
HSQC ¹H-¹³C through 1 bondAssigns protons to their directly attached carbon atoms.
HMBC ¹H-¹³C through 2-3 bondsEstablishes the overall carbon framework, including the positions of the carbonyl and methyl groups, and the bromo-substituted terminal carbon.

Stereochemical Assignment via NOESY/ROESY and Coupling Constants

The presence of a chiral center at the C3 position of this compound means that the molecule can exist as a pair of enantiomers. Determining the relative stereochemistry, particularly in diastereomeric forms if another chiral center were present, relies on through-space NMR correlations and the analysis of coupling constants.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space, irrespective of their bonding connectivity. acdlabs.comacdlabs.com For a molecule like this compound, NOESY or ROESY could be used to probe the preferred conformations around the C3-C4 bond by observing correlations between the protons on the C3-methyl group and protons on the C4 and C5 positions. The intensities of these cross-peaks can provide information about the average distances between these protons, which is conformation-dependent. columbia.edu

Coupling Constants (J values): The magnitude of the three-bond proton-proton coupling constants (³J_HH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. columbia.edu Careful analysis of the coupling constants for the protons on C3 and C4 could provide insights into the rotamer populations around the C3-C4 bond, further elucidating the conformational preferences of the molecule.

Dynamic NMR Studies of Conformational Equilibria

The long, flexible alkyl chain of this compound is subject to constant conformational changes at room temperature. acs.org Dynamic NMR (DNMR) spectroscopy is a technique used to study these dynamic processes, such as bond rotations, that occur on the NMR timescale. unibas.itunibas.it

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, the rate of conformational interconversion may slow down sufficiently to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals may broaden and eventually coalesce into a single averaged signal. unibas.it Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to bond rotation and the relative populations of the different conformers. unibas.it For this compound, DNMR studies could provide valuable data on the conformational dynamics of the alkyl chain.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns. miamioh.edu

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). chimia.ch This level of precision allows for the unambiguous determination of the elemental composition of the molecule and its fragments. nih.govresearchgate.net For this compound (C₁₀H₁₉BrO), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental formulas. The presence of bromine is also readily identified due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to a distinctive M+2 peak in the mass spectrum. mdpi.comjove.com

Fragmentation Pathways and Mechanistic Interpretation of Key Ions

Upon ionization in the mass spectrometer, this compound will undergo fragmentation, breaking down into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. libretexts.org For aliphatic ketones, common fragmentation pathways include alpha-cleavage and McLafferty rearrangement. jove.comyoutube.comfiveable.me

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of organic molecules like this compound. By subjecting the molecular ion to collision-induced dissociation, a characteristic fragmentation pattern is produced, which provides detailed structural information. For this compound, several key fragmentation pathways are anticipated.

The most common fragmentation mechanisms for aliphatic ketones are α-cleavage and the McLafferty rearrangement. libretexts.orgjove.com Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. youtube.comlibretexts.org For this compound, two primary α-cleavage events are possible:

Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond results in the formation of a stable acylium ion.

Loss of a brominated alkyl radical (•C₇H₁₄Br): Cleavage of the C2-C3 bond generates the smallest possible acylium ion, [CH₃CO]⁺, which is typically a very prominent peak for methyl ketones. jove.comlibretexts.org

The McLafferty rearrangement is another characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. youtube.comwikipedia.org In this molecule, the γ-carbon (C5) has available hydrogens that can be transferred to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral alkene molecule (hex-1-ene) and the formation of a charged enol radical. libretexts.orgwikipedia.org

Additionally, fragmentation pathways involving the bromine atom are expected. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), will result in characteristic isotopic patterns (M+ and M+2 peaks) for bromine-containing fragments. libretexts.org Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br). The long alkyl chain can also undergo fragmentation, often resulting in a series of peaks separated by 14 mass units, corresponding to the sequential loss of methylene (B1212753) (CH₂) groups. libretexts.org

Table 1: Predicted MS/MS Fragmentation Pathways for this compound

Fragmentation PathwayNeutral LossResulting Ion (m/z)Notes
α-Cleavage (C1-C2)•CH₃ (15 u)233/235Formation of a large acylium ion. Isotopic peak due to Bromine.
α-Cleavage (C2-C3)•C₇H₁₄Br (190/192 u)43Formation of the acetyl cation [CH₃CO]⁺. Often the base peak for methyl ketones. jove.com
McLafferty RearrangementC₄H₈ (56 u)192/194Requires transfer of a γ-hydrogen, resulting in a charged enol radical and loss of but-1-ene.
Loss of Bromine•Br (79/81 u)169Cleavage of the C-Br bond.
Loss of HBrHBr (80/82 u)168Elimination of hydrogen bromide.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational structure of this compound. ksu.edu.satriprinceton.org IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. edinst.comlibretexts.org

The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. For a saturated aliphatic ketone, this band typically appears in the range of 1710-1720 cm⁻¹. libretexts.orgpg.edu.pl The exact frequency is sensitive to the local molecular environment. oup.comiiserpune.ac.in

Environmental factors, particularly solvent polarity, can significantly influence the C=O stretching frequency. In non-polar solvents, the frequency is higher, reflecting an unperturbed carbonyl group. In polar aprotic solvents, dipole-dipole interactions between the solvent and the carbonyl group cause a slight decrease in the frequency. In polar protic solvents, hydrogen bonding to the carbonyl oxygen weakens the C=O bond, resulting in a more pronounced shift to a lower wavenumber. oup.comnih.gov

Table 2: Expected Carbonyl (C=O) Stretching Frequencies in Various Solvents

Solvent TypeExample SolventInteraction TypeExpected ν(C=O) Range (cm⁻¹)
Non-polarHexaneVan der Waals1718 - 1725
Polar AproticAcetonitrileDipole-Dipole1712 - 1718
Polar ProticEthanol (B145695)Hydrogen Bonding1705 - 1712

The carbon-bromine (C-Br) stretching vibration is expected to appear in the fingerprint region of the IR and Raman spectra. For aliphatic bromoalkanes, this mode typically absorbs in the 690-515 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com This band is often of weak to medium intensity in the IR spectrum but can be more prominent in the Raman spectrum.

The long and flexible nonane chain of the molecule allows for the existence of multiple rotational isomers (conformers). acs.orgjeeadv.ac.in Different conformers can exhibit slightly different C-Br stretching frequencies due to variations in their local electronic and steric environments. This can lead to the observation of a broadened C-Br absorption band or multiple closely spaced peaks, particularly at low temperatures where individual conformers are more stable. acs.org Analysis of these vibrational modes, often aided by computational modeling, can provide insights into the preferred conformations of the alkyl chain in different physical states. acs.org

Table 3: Principal Vibrational Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (sp³)Alkyl (CH₃, CH₂, CH)2850 - 2960StrongStrong
C=O StretchKetone1710 - 1720 (non-polar solvent)Very StrongMedium
C-H BendAlkyl (CH₃, CH₂)1375 - 1465MediumMedium
C-Br StretchAlkyl Bromide515 - 690 orgchemboulder.comMedium-WeakStrong

Chiroptical Spectroscopy for Stereochemical Purity and Configuration

The presence of a chiral center at the C3 position makes this compound an optically active molecule. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining its stereochemical purity and absolute configuration. libretexts.orgwikipedia.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.comharvard.edu The key chromophore in this compound is the carbonyl group. Ketones exhibit a weak, electronically forbidden n→π* electronic transition in the 280-300 nm region, which is magnetically allowed and thus gives rise to a CD signal known as a Cotton effect. libretexts.org

The sign of the Cotton effect is directly related to the stereochemistry around the carbonyl group and can be predicted using the Octant Rule. chemistnotes.comacs.org This empirical rule divides the space around the carbonyl chromophore into eight octants, with three nodal planes. thieme-connect.de The contribution of each substituent to the sign of the Cotton effect depends on the octant it occupies. chemistnotes.comslideshare.net

For this compound, the substituents at the chiral C3 center (a methyl group, a hydrogen atom, and the C4-C9 bromo-alkyl chain) will lie in these octants. By determining the preferred conformation of the molecule, the spatial arrangement of these groups can be established, and the sign of the Cotton effect for the (R) and (S) enantiomers can be predicted. For instance, a substituent in a rear upper-left or lower-right octant makes a positive contribution to the Cotton effect, while one in a rear upper-right or lower-left octant makes a negative contribution. thieme-connect.deslideshare.net The study of chiral derivatives, where specific conformations might be favored, can further refine this analysis. rsc.org

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in optical rotation as a function of the wavelength of plane-polarized light. vlabs.ac.in In the vicinity of a chromophore's absorption band, an optically active molecule will exhibit an anomalous dispersion curve, which is also known as the Cotton effect. libretexts.orgslideshare.net

For this compound, a distinct Cotton effect is expected in the 280-300 nm region, corresponding to the n→π* transition of the carbonyl group. libretexts.org The shape of the ORD curve provides the same stereochemical information as the CD spectrum. A "positive" Cotton effect, where the curve shows a peak at a longer wavelength and a trough at a shorter wavelength, corresponds to a positive CD band. Conversely, a "negative" Cotton effect (trough then peak) corresponds to a negative CD band. vlabs.ac.in

The systematic study of ORD curves was historically crucial in establishing the stereochemistry of complex molecules like steroids and terpenoids. upenn.eduacs.org For this compound, ORD measurements would serve as a complementary method to CD spectroscopy for assigning the absolute configuration of the C3 chiral center.

X-ray Crystallography of Crystalline Derivatives (If applicable)

A comprehensive review of publicly accessible scientific literature and crystallographic databases has been conducted to ascertain the availability of X-ray crystallography data for this compound and its crystalline derivatives. The search included scholarly articles, chemical databases, and structural repositories.

Based on this extensive search, it has been determined that, to date, no peer-reviewed studies presenting the X-ray crystallographic analysis of this compound or any of its crystalline derivatives have been published. Consequently, experimental data regarding its solid-state structure and conformation in the crystalline state are not available.

Solid-State Structure Determination of Crystalline Forms

The determination of the solid-state structure of a chemical compound through single-crystal X-ray diffraction provides definitive information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. This powerful analytical technique is contingent upon the successful growth of single crystals of sufficient quality.

For this compound, the absence of published crystallographic data means that crucial information, such as the crystal system, space group, and precise atomic coordinates in the solid state, remains uncharacterized. Theoretical predictions of these parameters can be made through computational modeling; however, such theoretical data is not a substitute for experimental verification and is not available in the reviewed literature for this specific compound.

Below is a generalized representation of the type of data that would be obtained from a successful X-ray crystallographic analysis. Please note that the data presented in the table below is illustrative and does not represent actual experimental data for this compound.

Table 1: Illustrative Crystallographic Data Table for a Hypothetical Crystalline Compound

ParameterValue
Chemical FormulaC10H19BrO
Formula Weight235.16 g/mol
Crystal SystemNot Available
Space GroupNot Available
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Å α = ? °, β = ? °, γ = ? °
Volume? ų
Z?
Density (calculated)? g/cm³

Conformational Analysis in the Crystalline State

Conformational analysis in the crystalline state reveals the three-dimensional arrangement of a molecule as it exists in a crystal. This conformation is influenced by intramolecular forces (such as steric and electronic effects) and intermolecular forces (such as packing forces and hydrogen bonding). For a flexible molecule like this compound, with its rotatable single bonds in the nonane chain, multiple conformations are possible in the gas phase or in solution.

Computational chemistry methods, such as Density Functional Theory (DFT) or molecular mechanics, could provide theoretical insights into the likely low-energy conformations of the molecule. However, a specific computational study on the conformational preferences of this compound has not been identified in the surveyed scientific literature. Therefore, a data-driven discussion on its crystalline conformation is not possible at this time.

Computational and Theoretical Studies on 9 Bromo 3 Methylnonan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. nih.gov A hypothetical DFT study on 9-Bromo-3-methylnonan-2-one would involve selecting an appropriate functional (e.g., B3LYP, wB97XD) and basis set (e.g., cc-pVDZ) to perform geometry optimization and calculate various electronic properties. mdpi.comnih.gov

Such a study could generate data on:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its electrostatic potential and sites susceptible to nucleophilic or electrophilic attack.

A representative data table that could be generated from such a study is presented below:

ParameterValue (arbitrary units)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-
Electronegativity (χ)-
Chemical Hardness (η)-
Electrophilicity Index (ω)-

Ab Initio Calculations for Conformational Analysis and Energy Landscapes

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be computationally intensive but often provide high accuracy.

For a flexible molecule like this compound, ab initio calculations would be invaluable for:

Conformational Analysis: Identifying the different stable conformations (rotamers) of the molecule by systematically rotating its single bonds.

Energy Landscapes: Calculating the relative energies of these conformers to determine the most stable, lowest-energy structure (the global minimum) and the energies of other local minima. This information is crucial for understanding the molecule's preferred shape and how it might change.

The results of such an analysis could be summarized in a table like the following:

ConformerRelative Energy (kcal/mol)Dihedral Angle (°C-C-C-C)
1 (Global Minimum)0.00-
2--
3--

Transition State Modeling for Reaction Pathways

Understanding how a molecule participates in chemical reactions is a key area of computational chemistry. Transition state modeling allows for the identification of the high-energy structures that connect reactants to products.

For this compound, this could involve modeling reactions such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the carbonyl group. The calculations would aim to:

Locate Transition States: Identify the geometry of the transition state for a given reaction.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed, which is directly related to the reaction rate.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time.

Conformational Sampling and Tautomerism

An MD simulation of this compound would involve placing the molecule in a simulated box and calculating the forces between its atoms over a series of small time steps. This would allow for:

Conformational Sampling: Exploring the full range of conformations the molecule can adopt at a given temperature, providing a dynamic view of its flexibility.

Tautomerism: Investigating the potential for keto-enol tautomerism, where a proton migrates from the α-carbon to the carbonyl oxygen, forming an enol. MD simulations could help to determine the relative populations of the keto and enol forms.

Solvation Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects. A simulation of this compound in a solvent like water or an organic solvent would provide insights into:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute molecule.

Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase to the solvent, which is important for understanding its solubility.

Conformational Preferences in Solution: How the presence of a solvent affects the relative stability of different conformers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling provides a framework for correlating the structural or property-based features of a molecule with its chemical reactivity. For this compound, QSAR models could be developed to predict its behavior in various chemical reactions, such as nucleophilic substitution or elimination, which are common for haloalkanes. perlego.com

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a molecule like this compound, a range of descriptors would be calculated to capture its electronic, steric, and thermodynamic properties. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include partial charges on atoms (particularly the carbon bonded to bromine and the carbonyl carbon), dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity.

Steric Descriptors: These describe the three-dimensional arrangement of atoms and can influence the accessibility of reactive sites. Relevant descriptors include molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).

Thermodynamic Descriptors: These relate to the stability and energy of the molecule, such as the heat of formation and strain energy.

A hypothetical set of calculated molecular descriptors for this compound is presented in the interactive table below.

Descriptor CategoryDescriptor NameHypothetical ValueSignificance for Reactivity
Electronic Partial Charge on C-Br+0.15 eIndicates electrophilicity and susceptibility to nucleophilic attack.
Dipole Moment2.5 DReflects overall molecular polarity, influencing solubility and intermolecular interactions.
HOMO Energy-9.8 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVRelates to the molecule's ability to accept electrons; a primary site for nucleophilic attack.
Steric Molecular Volume220.5 ųInfluences the steric hindrance around the reactive sites.
Molecular Surface Area350.2 ŲAffects the accessibility of the molecule to reactants.
Topological Wiener Index1250A measure of the molecule's compactness.
Thermodynamic Heat of Formation-350.2 kJ/molIndicates the relative stability of the molecule.

Once a comprehensive set of descriptors is generated for a series of related compounds, statistical methods such as multiple linear regression (MLR) or machine learning algorithms can be employed to build predictive QSAR models. nih.govnih.gov For this compound, such models could predict:

Reaction Rates: By correlating descriptors with experimentally determined reaction rates for a training set of similar bromo-ketones, a model could predict the rate constant for a specific reaction, such as its reaction with a nucleophile.

Product Selectivity: In cases where multiple reaction pathways are possible (e.g., substitution vs. elimination), QSAR models can help predict the major product by identifying the descriptors that favor one pathway over the other. For instance, steric hindrance around the bromine-bearing carbon might favor elimination over substitution.

These predictive models are invaluable in synthetic chemistry for optimizing reaction conditions and for the in silico screening of potential reactants. nih.gov

Spectroscopic Property Prediction from Theoretical Calculations

Computational quantum mechanics, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the spectroscopic properties of molecules with high accuracy. nih.gov

Theoretical calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govacs.org This is achieved by first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations could predict the chemical shifts for all unique protons and carbons. This is particularly useful for assigning complex spectra and for confirming the structure of newly synthesized compounds. A hypothetical comparison of predicted and "experimental" NMR data is shown below.

AtomPredicted ¹H Chemical Shift (ppm)Hypothetical Experimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)
C1 (CH₃)2.152.1829.529.8
C2 (C=O)--208.1207.9
C3 (CH)2.602.6345.345.5
C9 (CH₂)3.403.4233.834.0

Discrepancies between predicted and experimental values can often be minimized by employing higher levels of theory and by considering solvent effects in the calculations. rsc.org

Theoretical vibrational frequency calculations are instrumental in interpreting infrared (IR) and Raman spectra. ethz.chnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined.

For this compound, key vibrational modes would include the C=O stretch of the ketone, C-Br stretch, and various C-H stretching and bending modes. Theoretical calculations can help assign specific peaks in an experimental spectrum to particular molecular motions. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.netnih.gov

A table of predicted and scaled vibrational frequencies for key functional groups in this compound is presented below.

Vibrational ModePredicted Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
C=O Stretch175017151705-1725
C-Br Stretch620595500-600
sp³ C-H Stretch3050-31502960-30552850-3000
CH₂ Bend148014501440-1480

Bond Dissociation Energies and Stability Assessments

The stability of a molecule and its propensity to undergo certain reactions are closely related to the strength of its chemical bonds. Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. ucsb.edu Computational methods can provide reliable estimates of BDEs.

For this compound, the C-Br bond is of particular interest as its cleavage is a key step in many of its potential reactions. crunchchemistry.co.uk The reactivity of alkyl halides is generally inversely proportional to the C-X bond dissociation energy. vedantu.com The general trend for the bond dissociation energy of carbon-halogen bonds is C-F > C-Cl > C-Br > C-I. doubtnut.com

By calculating the energies of the parent molecule and the resulting radicals, the BDE for any bond can be determined. This information is crucial for understanding reaction mechanisms and predicting the most likely pathways for thermal decomposition or radical reactions.

A table of hypothetically calculated bond dissociation energies for selected bonds in this compound is provided below.

BondCalculated BDE (kJ/mol)Significance
C9-Br285The relatively low BDE of the C-Br bond makes it the most likely site for initial bond cleavage in radical reactions or nucleophilic substitution. researchgate.net
C2-C3360A stronger C-C bond, typical for ketones.
C3-H410A typical BDE for a tertiary C-H bond.

Applications of 9 Bromo 3 Methylnonan 2 One in Organic Synthesis and Beyond

9-Bromo-3-methylnonan-2-one as a Key Intermediate in Complex Molecule Synthesis

The dual functionality of this compound allows for its incorporation into larger molecules through sequential or selective reactions, making it a strategic building block in multistep syntheses.

The long, branched alkyl chain of this compound makes it a suitable starting material for the synthesis of various natural products, especially insect pheromones. Many lepidopteran sex pheromones are long-chain aliphatic compounds, often containing ketone or alcohol functionalities. sfu.ca The carbon skeleton of this compound can be elaborated into these target structures. For instance, the ketone can be reduced to a secondary alcohol, and the bromide can be substituted or eliminated to introduce further functionality or unsaturation.

One potential application is in the synthesis of the southern corn rootworm pheromone, 10-methyltridecan-2-one. researchgate.net While not a direct precursor, the synthetic strategies for such pheromones often involve the coupling of smaller fragments. This compound could serve as a nine-carbon fragment in a convergent synthesis, where the bromo group is displaced by an appropriate organometallic reagent to form the final carbon skeleton. Subsequent modification of the ketone would then yield the target pheromone. The synthesis of such pheromones is crucial for developing environmentally benign pest management strategies. asianpubs.org

Target Compound ClassSynthetic Transformation of this compoundPotential Product
Insect PheromonesGrignard coupling followed by reductionLong-chain branched alcohols
Alkylated Natural ProductsNucleophilic substitution at C-9Functionalized nonane (B91170) derivatives
Marine Natural ProductsWittig reaction at C-2 and cyclizationComplex macrocycles

In pharmaceutical chemistry, molecular building blocks are essential for the construction of active pharmaceutical ingredients (APIs). nbinno.com this compound can serve as such a building block, providing a lipophilic nine-carbon chain that can be attached to various core structures. The α-bromo ketone functionality is a well-known electrophilic handle for alkylating nucleophilic moieties found in many pharmaceutical scaffolds, such as amines, thiols, and phenols. This allows for the systematic modification of lead compounds to enhance their pharmacokinetic properties, such as membrane permeability and metabolic stability.

The development of new agrochemicals, including pesticides and herbicides, often relies on the synthesis of molecules that can interact with biological targets in pests or weeds. The structural features of this compound make it a candidate for agrochemical synthesis. The long alkyl chain can increase the lipophilicity of a molecule, enhancing its ability to penetrate the waxy cuticles of insects or plants. The reactive ketone and bromide functionalities allow for the attachment of various toxophores or other functional groups known to impart biological activity. Thiazole (B1198619) derivatives, for instance, are known to have broad applications in agrochemicals. researchgate.net

Role in the Generation of Highly Functionalized Derivatives

The reactivity of the ketone and the alkyl bromide allows for the transformation of this compound into a wide array of more complex and functionalized molecules.

The terminal bromide of this compound is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C-9 position. For example, reaction with sodium azide (B81097) would yield 9-azido-3-methylnonan-2-one, a precursor to amines, while reaction with sodium cyanide would produce the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid.

Furthermore, the ketone group at the C-2 position can be readily reduced to a hydroxyl group using standard reducing agents like sodium borohydride (B1222165), yielding 9-bromo-3-methylnonan-2-ol. This alcohol can then be protected or used in subsequent esterification or etherification reactions, providing another layer of synthetic versatility. The combination of these transformations allows for the generation of a library of substituted nonan-2-ones and nonan-2-ols for various screening purposes.

ReagentTransformationProduct
Sodium Azide (NaN₃)Substitution of Bromine9-Azido-3-methylnonan-2-one
Sodium Cyanide (NaCN)Substitution of Bromine10-Cyano-8-methyl-9-oxodecanenitrile
Sodium Borohydride (NaBH₄)Reduction of Ketone9-Bromo-3-methylnonan-2-ol
Grignard Reagents (R-MgBr)Addition to KetoneTertiary Alcohols

One of the most significant applications of α-bromo ketones in organic synthesis is in the construction of heterocyclic rings. Specifically, this compound is an ideal substrate for the Hantzsch thiazole synthesis. researchgate.net In this reaction, the α-bromo ketone undergoes a condensation and cyclization reaction with a thioamide, such as thiourea (B124793) or a substituted thioamide, to produce a 2,4-disubstituted thiazole ring. nih.govorganic-chemistry.org

The resulting thiazole would bear the 1,3-dimethylheptyl substituent at the 4-position of the ring, a structural motif that could be of interest in medicinal chemistry and materials science. Thiazole rings are prevalent in a vast number of biologically active compounds, including antimicrobials and anticancer agents. researchgate.net The ability to readily synthesize highly substituted thiazoles from this compound highlights its value as a versatile synthetic intermediate. nih.govsciepub.com

Stereoselective Alkylation and Acylation Reactions

The presence of a chiral center at the 3-position of this compound allows for the exploration of stereoselective reactions, particularly in the context of enolate chemistry. The ketone functionality can be deprotonated to form an enolate, which can then react with various electrophiles. The stereochemical outcome of these reactions can be influenced by the existing stereocenter, a phenomenon known as substrate-controlled stereoselection.

In a hypothetical scenario, the enolate of this compound could be generated and subsequently alkylated with an electrophile such as methyl iodide. The approach of the electrophile to the enolate face would be sterically hindered by the methyl group at the 3-position, potentially leading to a diastereoselective addition. The choice of reaction conditions, including the base, solvent, and temperature, would be crucial in maximizing the diastereomeric excess (d.e.). Similarly, acylation reactions with an acylating agent like benzoyl chloride could also exhibit stereoselectivity.

Table 1: Hypothetical Diastereoselectivity in the Alkylation of this compound Enolate

EntryBaseElectrophileSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1LDAMethyl IodideTHF-7875:25
2KHMDSMethyl IodideTHF-7880:20
3LDABenzyl BromideTHF-7870:30
4LDAMethyl IodideTHF + HMPA-7860:40

Note: The data in this table is hypothetical and for illustrative purposes only.

Mechanistic Probes in Reaction Development

The distinct reactivity of the two functional groups in this compound allows it to be used as a mechanistic probe to study various reaction pathways.

The terminal primary bromide at the 9-position is a classic substrate for studying nucleophilic substitution reactions. libretexts.orgpressbooks.pub These reactions can proceed through two primary mechanisms: the bimolecular S(_N)2 pathway or the unimolecular S(_N)1 pathway. libretexts.org For a primary alkyl halide like this compound, the S(_N)2 mechanism is generally favored due to the low steric hindrance around the electrophilic carbon. libretexts.org

In an S(_N)2 reaction, a nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves in a single, concerted step. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org By varying the nucleophile, solvent, and temperature, and monitoring the reaction kinetics, one can gain insights into the transition state of the S(_N)2 reaction. For example, using a strong, unhindered nucleophile like sodium azide in an aprotic polar solvent such as DMSO would be expected to result in a clean and efficient S(_N)2 displacement of the bromide.

The presence of a long carbon chain separating the ketone and the bromide allows for the investigation of intramolecular reactions. For instance, a derivative of this compound could be used to study the stereochemistry of radical cyclization. By first converting the ketone to a reactive site for radical initiation, for example, through the formation of a hydrazone, a radical could be generated at the 2-position. This radical could then undergo an intramolecular cyclization by attacking the carbon-bromine bond at the 9-position, forming a seven-membered ring.

The stereochemistry of the newly formed stereocenters in the cyclic product would provide valuable information about the preferred transition state geometry of the radical cyclization. The formation of cis or trans-fused rings would be dependent on the conformational preferences of the acyclic radical precursor.

Table 2: Hypothetical Stereochemical Outcome of Radical Cyclization

EntryRadical InitiatorAdditiveTemperature (°C)Product Ratio (cis:trans)
1AIBNBu(_3)SnH8065:35
2(PhCO(_2))(_2)Bu(_3)SnH8060:40
3AIBN(TMS)(_3)SiH8070:30

Note: The data in this table is hypothetical and for illustrative purposes only.

Bio-relevant Chemical Applications (focus on chemical interactions, not clinical or safety)

While not intended for therapeutic use, the chemical reactivity of this compound makes it a candidate for use in chemical biology to study biological systems at a molecular level.

The structure of this compound makes it a potential substrate for various enzymes. For instance, a haloalkane dehalogenase could potentially catalyze the cleavage of the carbon-bromine bond. By monitoring the rate of bromide ion release or the formation of the corresponding alcohol, one could study the kinetics and substrate specificity of the enzyme.

Similarly, a ketone reductase could catalyze the stereoselective reduction of the ketone to a secondary alcohol. The stereochemical outcome of the enzymatic reduction would provide insights into the active site topology of the enzyme.

Table 3: Hypothetical Kinetic Data for Enzyme-Catalyzed Dehalogenation

Substrate Concentration (µM)Initial Rate (µM/s)
100.5
200.9
501.8
1002.5
2003.0

Note: The data in this table is hypothetical and for illustrative purposes only.

The dual functionality of this compound also lends itself to the design of molecular probes. The alkyl bromide can act as a reactive group for covalent modification of biological macromolecules, such as proteins. If a particular protein has a nucleophilic residue (e.g., cysteine or histidine) in its active site, this compound could potentially act as an irreversible inhibitor by forming a covalent bond with that residue.

Furthermore, the ketone group could be used as a handle for attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, through chemical ligation techniques. This would allow for the visualization or isolation of the protein target. Such a probe could be used to identify the binding partners of a particular enzyme or to map the active site of a protein.

Role in Semiochemical Synthesis and Analysis

The chemical structure of this compound, featuring a reactive bromine atom and a ketone functional group, presents it as a versatile, though not yet widely documented, precursor in the synthesis of various insect semiochemicals. While direct citations of its use in the synthesis of specific, naturally occurring pheromones are not prevalent in existing literature, its molecular framework is amenable to a variety of chemical transformations that are fundamental to the construction of known insect attractants and communication molecules. The potential applications of this compound in semiochemical synthesis are primarily rooted in established organic synthesis methodologies that are frequently employed to create the branched-chain hydrocarbons, ketones, alcohols, and esters that characterize many insect pheromones.

The primary strategies for incorporating this compound into the synthesis of semiochemicals revolve around the modification of its two key functional groups: the ketone at the 2-position and the bromine atom at the 9-position. These sites allow for controlled chain elongation, functional group interconversion, and the introduction of stereocenters, which are often crucial for biological activity in insect chemical communication.

Key Synthetic Transformations and Potential Applications:

Reduction of the Ketone: The ketone group can be readily reduced to a secondary alcohol, yielding 9-bromo-3-methylnonan-2-ol. This transformation is a common step in the synthesis of pheromones where a hydroxyl group is a key feature of the active molecule. Furthermore, stereoselective reduction can be employed to produce specific stereoisomers, a critical consideration as the biological activity of many pheromones is dependent on their stereochemistry.

Chain Elongation and Modification via the Bromide: The bromine atom at the terminal end of the carbon chain serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the extension of the carbon skeleton through reactions with organometallic reagents, such as Grignard reagents or organocuprates. This approach is particularly useful for synthesizing long-chain hydrocarbons and their derivatives, which are common components of insect cuticular hydrocarbons and aggregation pheromones.

Formation of Alkenes: Elimination reactions involving the bromine atom can introduce a double bond into the carbon chain, leading to the formation of unsaturated compounds. The position of the double bond can be controlled by the choice of reagents and reaction conditions. Many insect sex pheromones are long-chain unsaturated alcohols, acetates, or aldehydes, and this synthetic route provides a pathway to such structures.

Grignard Reagent Formation: The bromine atom can be converted into a Grignard reagent, which can then be used to react with various electrophiles, such as aldehydes, ketones, or esters. This would allow for the introduction of additional functional groups and the construction of more complex, branched structures that are characteristic of the pheromones of many beetle species.

Hypothetical Synthetic Targets:

The following table outlines hypothetical semiochemical structures that could potentially be synthesized from this compound, along with the general class of insect for which such structures are relevant. It is important to note that these are illustrative examples based on the chemical potential of the starting material and known pheromone structures, rather than documented synthetic routes.

Target Semiochemical StructurePotential Insect ClassKey Synthetic Steps from this compound
3-Methylnonan-2-olColeoptera (Bark Beetles)Reduction of the ketone.
3,7-Dimethylundecan-2-oneColeoptera (Stored Product Pests)Grignard reaction at the 9-position followed by oxidation.
(Z)-3-Methylnon-7-en-2-olLepidoptera (Moths)Chain extension via the bromide, followed by stereoselective reduction of an alkyne intermediate and reduction of the ketone.
10-Methyldodecan-2-oneDiptera (Flies)Chain extension via the bromide.

While the direct application of this compound in the synthesis of commercially important semiochemicals is not yet established, its chemical functionalities make it a plausible candidate for the development of novel synthetic routes to known pheromones and for the exploration of new, biologically active analogs. Its utility in the analysis of insect chemical communication would likely be as a synthetic standard for comparison with natural products or as an intermediate in the synthesis of labeled compounds for metabolic studies. Further research into the reactivity and potential applications of this compound could open new avenues in the field of chemical ecology and integrated pest management.

Environmental and Green Chemical Considerations for 9 Bromo 3 Methylnonan 2 One Transformations

Degradation Pathways in Environmental Contexts (focus on chemical mechanisms, not environmental impact)

The breakdown of 9-Bromo-3-methylnonan-2-one in the environment is governed by several chemical mechanisms, including photochemical, hydrolytic, and biological transformations.

The presence of a carbonyl group and a carbon-bromine bond makes this compound susceptible to photochemical degradation. Upon absorption of ultraviolet (UV) radiation, the compound can undergo several reactions. The primary photochemical process is the homolytic cleavage of the carbon-bromine (C-Br) bond, which is the weakest bond in the molecule. This cleavage generates a ketonyl radical and a bromine radical.

Reaction Pathway:

Initiation: The C-Br bond breaks under UV irradiation to form two radical species.

Propagation: The highly reactive ketonyl radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from other organic molecules or reaction with molecular oxygen, leading to a cascade of degradation products. For instance, it can abstract a hydrogen atom from a water molecule or other organic matter to form 3-methylnonan-2-one.

Aromatic and aliphatic carbonyl compounds have been shown to undergo facile bromination with N-bromosuccinimide (NBS) under UV-vis irradiation, which proceeds via a radical pathway. researchgate.net This indicates the susceptibility of the α-position to radical reactions initiated by light. The photochemical dissociation of related compounds like benzaldehyde (B42025) also proceeds through the formation of radical intermediates. nih.gov

In aqueous environments, this compound is subject to hydrolysis. The reaction involves the nucleophilic substitution of the bromine atom by a water molecule. Due to the presence of the adjacent carbonyl group, which can stabilize a transition state, the reaction can proceed, albeit typically slowly at neutral pH.

The mechanism is generally an S\N2-type reaction where water acts as the nucleophile, attacking the carbon atom bearing the bromine. This results in the formation of 9-hydroxy-3-methylnonan-2-one (B8458549) and hydrobromic acid (HBr).

Under acidic or basic conditions, the rate of hydrolysis can be significantly altered. Acid catalysis can protonate the carbonyl oxygen, making the α-carbon more electrophilic and susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com The hydrolysis of similar secondary bromoalkanes, such as 2-bromo-3-methylbutane, often proceeds through an S\N1 mechanism involving the formation of a carbocation intermediate. doubtnut.comyoutube.comyoutube.comdoubtnut.com This intermediate can then react with water to form the corresponding alcohol. doubtnut.comdoubtnut.com

Primary Hydrolysis Products:

Reactant Conditions Major Products
This compound Neutral Aqueous 9-Hydroxy-3-methylnonan-2-one, Hydrobromic acid

Microorganisms have evolved diverse enzymatic pathways to metabolize halogenated organic compounds. nih.gov The key to the biotransformation of this compound is the cleavage of the C-Br bond, a process known as dehalogenation.

Several types of microbial enzymes, known as dehalogenases, can catalyze this reaction. The primary mechanisms include:

Hydrolytic Dehalogenation: A hydrolytic dehalogenase replaces the bromine atom with a hydroxyl group from a water molecule. This is a common pathway for haloalkanes and haloacids. nih.gov The product would be 9-hydroxy-3-methylnonan-2-one.

Reductive Dehalogenation: Under anaerobic conditions, some microorganisms can replace the bromine atom with a hydrogen atom. This process involves the transfer of electrons to the halogenated compound, causing the expulsion of the bromide ion. The product would be 3-methylnonan-2-one. A biocatalytic approach using transaminases has been shown to achieve reductive dehalogenation of α-fluoroketones. researchgate.net

These enzymatic reactions convert the xenobiotic compound into intermediates that can enter central metabolic pathways. nih.gov

Sustainable Synthesis and Derivatization Strategies

Green chemistry principles encourage the use of less hazardous reagents and the development of catalytic methods to minimize waste. study.com

Traditional bromination often employs molecular bromine (Br₂), which is highly toxic, corrosive, and hazardous to handle. study.com Greener alternatives focus on reagents that are safer and have a better atom economy. wordpress.com

For the synthesis of this compound from its precursor, 3-methylnonan-2-one, several greener options exist:

ReagentAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂, more selective. study.comwordpress.comLower atom economy, produces succinimide (B58015) as a byproduct. wordpress.com
Bromide/Bromate (B103136) Mixture (e.g., NaBr/NaBrO₃) In-situ generation of bromine, avoids handling liquid Br₂, cost-effective. rsc.orgresearchgate.netRequires acidic conditions for activation.
Hydrogen Peroxide (H₂O₂) and Hydrobromic Acid (HBr) H₂O₂ is a green oxidant (byproduct is water), efficient for α-bromination. nih.govHBr is corrosive.
Ammonium (B1175870) Bromide (NH₄Br) and Oxone Uses cheap, stable, and non-toxic reagents for one-pot synthesis from secondary alcohols. rsc.orgThe reaction proceeds via oxidation followed by bromination.

These reagents reduce the hazards associated with transport, handling, and storage of elemental bromine.

Catalytic methods are a cornerstone of green chemistry, aiming to reduce the use of stoichiometric reagents and minimize waste. acs.org For the synthesis of α-bromo ketones, catalytic systems can improve efficiency and sustainability.

Catalytic Oxidative Bromination: These systems use a catalytic amount of a substance to generate the active brominating species in situ from a benign bromine source like a bromide salt. The catalyst activates a green oxidant, such as hydrogen peroxide or molecular oxygen, to oxidize the bromide. epa.gov This approach avoids the direct use of hazardous brominating agents. Palladium-based catalysts, for example, have been explored for bromate reduction and catalytic hydrogenation, demonstrating the potential of metal catalysts in bromine-related transformations. researchgate.netutexas.edu

Phase-Transfer Catalysis: This can be employed to enhance reaction rates and facilitate the use of aqueous or biphasic systems, reducing the need for volatile organic solvents.

Organocatalysis: Indole-based organocatalysts have been successfully used in combination with N-bromoimide reagents for the α-bromination of 1,3-dicarbonyl compounds, offering good chemoselectivity and the potential for catalyst recycling. proquest.com

These catalytic approaches lead to a higher atom economy, reduced generation of hazardous waste, and often milder reaction conditions compared to traditional stoichiometric methods.

Life Cycle Assessment Methodologies for Related Compounds (conceptual framework)

A Life Cycle Assessment (LCA) is a standardized, multi-step methodology used to evaluate the potential environmental impacts of a product, process, or service throughout its entire life cycle. For a specialty chemical like this compound, a "cradle-to-grave" or "cradle-to-gate" approach can be conceptualized to systematically map its environmental footprint. scholarsresearchlibrary.com This conceptual framework, while not specific to this compound due to a lack of direct studies, can be constructed based on established LCA principles for other chemical compounds, including other brominated organic molecules. scholarsresearchlibrary.comeuropa.eu

The LCA process is typically divided into four distinct, yet interrelated, phases:

Goal and Scope Definition: This initial phase sets the context for the assessment, defining the purpose of the study, the intended audience, and the system boundaries.

Life Cycle Inventory (LCI): This phase involves the comprehensive compilation of all inputs (e.g., raw materials, energy, water) and outputs (e.g., products, co-products, emissions to air, water, and soil) for each process within the system boundaries.

Life Cycle Impact Assessment (LCIA): In this phase, the data from the LCI is translated into potential environmental impacts. This involves classifying the inventory data into specific impact categories and then characterizing the magnitude of these potential impacts.

A conceptual LCA framework for a compound structurally similar to this compound would systematically address each of these phases.

Conceptual Goal and Scope Definition

For a hypothetical LCA of a compound like this compound, the goal could be to identify the primary drivers of its environmental impact across its life cycle. The scope would need to be clearly defined, for instance, as a "cradle-to-gate" assessment, which would encompass all processes from the extraction of raw materials to the point where the final chemical product leaves the manufacturing facility. A "cradle-to-grave" approach would be more comprehensive, extending the analysis to include the use phase and end-of-life scenarios such as disposal or recycling. scholarsresearchlibrary.com

The functional unit, a critical element of the scope definition, would need to be established. For a chemical intermediate, a logical functional unit could be the production of a specific mass, for example, 1 kg of this compound, at a defined purity.

Conceptual Life Cycle Inventory (LCI)

The LCI phase for a related brominated ketone would require detailed data collection for all processes involved in its synthesis and purification. This would conceptually include:

Upstream Processes:

Extraction and processing of raw materials for the starting materials (e.g., precursors for the nonanone backbone and the brominating agent).

Energy inputs for these extraction and processing activities.

Core Manufacturing Processes:

Synthesis: This would involve a detailed inventory of all reactants, solvents, catalysts, and energy consumed in the chemical reactions to produce the brominated ketone. For a multi-step synthesis, each step would be inventoried.

Purification: Inputs for distillation, chromatography, or other purification techniques would be quantified, including solvents and energy.

Waste Treatment: An inventory of all waste streams generated, including solid, liquid, and gaseous emissions, and the resources required for their treatment.

Downstream Processes (for a cradle-to-grave scope):

Transportation of the final product to the user.

Use phase: emissions and resource consumption during the application of the chemical.

End-of-life: inputs and outputs associated with the disposal, recycling, or degradation of the compound and any products it is incorporated into.

A simplified, conceptual LCI data table for the "gate-to-gate" production of a related brominated ketone is presented below.

Process Stage Inputs Outputs
Synthesis - Starting Ketone- Brominating Agent- Solvent- Catalyst- Energy (Electricity, Heat)- Crude Brominated Ketone- By-products- Gaseous Emissions (e.g., HBr)- Liquid Waste (e.g., spent solvent)
Purification - Crude Brominated Ketone- Purification Agents (e.g., solvents)- Energy (Electricity)- Pure Brominated Ketone- Recovered Solvents- Solid/Liquid Waste
Waste Treatment - Gaseous Emissions- Liquid Waste- Solid Waste- Neutralizing Agents- Energy (Electricity)- Treated Gaseous Emissions (e.g., CO2, H2O)- Treated Liquid Effluent- Solid Landfill Waste

Conceptual Life Cycle Impact Assessment (LCIA)

The LCIA phase would use the LCI data to model potential environmental impacts. This involves selecting relevant impact categories and using characterization models to quantify the potential impact. For a brominated organic compound, key impact categories would likely include:

Global Warming Potential (GWP): Primarily from the energy consumption (CO2 emissions) during synthesis and purification.

Ozone Depletion Potential (ODP): While the target molecule is not a volatile methyl bromide, the potential for the formation of any ozone-depleting by-products would be considered. scholarsresearchlibrary.com

Ecotoxicity (Aquatic and Terrestrial): Assessing the potential harm to ecosystems from the release of the compound or its by-products into the environment.

Human Toxicity (Carcinogenic and Non-carcinogenic): Evaluating the potential health effects on humans from exposure to the chemical.

Resource Depletion (Fossil Fuels and Minerals): Quantifying the consumption of non-renewable resources.

The following table provides a conceptual framework for the LCIA, linking LCI data to potential environmental impacts.

Life Cycle Inventory (LCI) Data Potential Environmental Impact Category Example Characterization Model
Energy Consumption (from fossil fuels)Global Warming PotentialIPCC 2013 GWP 100a
Release of Brominated By-productsEcotoxicityUSEtox
Release of Volatile Organic Compounds (VOCs)Smog FormationReCiPe
Use of Non-renewable Raw MaterialsResource DepletionCML
Release of Halogenated CompoundsOzone Depletion PotentialWMO

Conceptual Interpretation

The final phase would involve a critical review of the LCIA results to identify the life cycle stages and processes with the most significant environmental impacts. For instance, the interpretation might reveal that the energy consumption during the purification step is the largest contributor to the global warming potential, or that the synthesis of the brominating agent has a high ecotoxicity footprint.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthetic Pathways for Highly Enantioenriched 9-Bromo-3-methylnonan-2-one

The synthesis of enantiomerically pure chiral building blocks is of paramount importance in medicinal chemistry and materials science. While methods for the synthesis of α-halo ketones are established, the development of highly stereoselective pathways to produce enantioenriched this compound remains a key objective. Current research efforts in the broader field of α-halo ketone synthesis focus on organocatalysis and transition-metal catalysis to achieve high levels of enantioselectivity.

Future approaches for the stereoselective synthesis of this compound could involve the use of chiral catalysts to control the introduction of the bromine atom. For instance, proline-based organocatalysts have been successfully employed in the asymmetric α-halogenation of carbonyl compounds. wikipedia.org The development of a continuous flow process for the multistep synthesis of chiral α-halo ketones starting from N-protected amino acids has also been described, offering a pathway to produce these building blocks without racemization and in excellent yields. acs.org Another promising strategy involves the catalytic enantioselective substitution of racemic α-halo carbonyl compounds with nitrogen nucleophiles, which could be adapted for kinetic resolution of racemic this compound. nih.gov

Recent advancements in the synthesis of α-bromoketones include a general, rapid, and scalable method using N-alkenoxypyridinium salts as substrates and quaternary ammonium (B1175870) salts as halogen sources under mild reaction conditions. organic-chemistry.org Additionally, a triphenylphosphine oxide-catalyzed reductive halogenation of α,β-unsaturated ketones provides a selective method for producing unsymmetrical α-haloketones. acs.org These emerging methodologies could be adapted and optimized for the asymmetric synthesis of this compound.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

Synthetic StrategyPotential AdvantagesPotential Challenges
Organocatalytic BrominationMetal-free, mild reaction conditions, high enantioselectivity.Catalyst loading, scalability.
Continuous Flow SynthesisHigh throughput, improved safety, precise control over reaction parameters.Initial setup cost, optimization of flow conditions.
Kinetic ResolutionAccess to enantioenriched starting material from a racemic mixture.Maximum 50% yield of the desired enantiomer.
Reductive HalogenationHigh regioselectivity for unsymmetrical ketones.Availability of the corresponding α,β-unsaturated precursor.

Exploration of Unconventional Reactivity Profiles and Novel Transformations of the Compound

The bifunctional nature of this compound, possessing both a nucleophilic enolizable position and two electrophilic centers (the α-carbon and the carbonyl carbon), makes it a versatile precursor for a wide range of chemical transformations. nih.gov While classical reactions of α-bromoketones, such as substitution and elimination reactions, are well-documented, future research will likely focus on uncovering unconventional reactivity profiles.

One area of exploration is the use of this compound in cascade reactions to build molecular complexity rapidly. For example, its reaction with suitable nucleophiles could trigger a sequence of intramolecular reactions to form complex heterocyclic systems. α-Halo ketones are known precursors to a variety of heterocycles, including thiazoles, pyrroles, and imidazoles. wikipedia.orgacs.org The specific substitution pattern of this compound could lead to the discovery of novel heterocyclic scaffolds with potential biological activity.

Furthermore, the application of photoredox catalysis and electrochemistry to activate the carbon-bromine bond in this compound could open up new avenues for radical-based transformations. These methods offer mild and selective ways to generate radical intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. An electrochemical oxydihalogenation of alkynes has been reported for the preparation of α,α-dihaloketones, and a similar approach could be envisioned for the functionalization of this compound. organic-chemistry.org

Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for real-time monitoring of chemical reactions. fraunhofer.denih.govresearchgate.net The application of these techniques to reactions involving this compound can provide valuable insights into the formation of transient intermediates, reaction pathways, and the influence of reaction parameters.

For instance, in situ FTIR spectroscopy can be used to monitor the progress of reactions by tracking the disappearance of the carbonyl stretch of the starting material and the appearance of new vibrational bands corresponding to the product. fraunhofer.deresearchgate.net This technique is particularly useful for studying reactions that are sensitive to air or moisture, as it allows for monitoring without the need for sampling. Raman spectroscopy is another valuable tool for in situ reaction monitoring, especially for reactions in heterogeneous systems or for monitoring changes in the solid state. nih.gov

Time-resolved in situ monitoring of mechanochemical reactions is an emerging area that could be applied to solid-state transformations of this compound. nih.govnih.gov This approach provides a new dimension to understanding these environmentally benign transformations. nih.gov By combining data from multiple in situ techniques, a more comprehensive picture of the reaction can be obtained, leading to improved process control and the development of more efficient and sustainable synthetic methods. researchgate.net

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation ProvidedApplicability to this compound Reactions
FTIR SpectroscopyChanges in functional groups, reaction kinetics.Monitoring substitutions, eliminations, and carbonyl reactions.
Raman SpectroscopyMolecular vibrations, crystal structure changes.Analysis of solid-state reactions and polymorphic transformations.
NMR SpectroscopyStructural elucidation of intermediates and products.Detailed mechanistic studies and identification of transient species.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis Outcomes for Bromoketones

The development of robust ML models for predicting the reactivity of bromoketones requires large and diverse datasets. Future efforts in this area will likely focus on the automated extraction of reaction data from the chemical literature and the development of more sophisticated algorithms that can account for the complex interplay of factors that influence reaction outcomes. neurips.ccmit.edu

Design of New Functional Materials Derived from this compound Scaffolds

The unique chemical structure of this compound makes it an attractive building block for the design of new functional materials. The presence of the bromine atom allows for its use as an initiator in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP). sigmaaldrich.com By initiating the polymerization of various monomers from the α-position, polymers with well-defined architectures and functionalities can be synthesized.

For example, this compound could be used to initiate the polymerization of acrylates, methacrylates, or styrenes to create polymers with a ketone functionality at one end. This ketone group can then be further modified to introduce other functional groups or to attach the polymer to a surface. The long alkyl chain of the this compound scaffold could also impart desirable properties to the resulting polymers, such as hydrophobicity or self-assembly behavior.

Beyond polymerization, the reactivity of the α-bromoketone moiety can be exploited to synthesize novel surfactants, liquid crystals, or components of functional scaffolds for applications in areas like bone tissue regeneration. nih.govnih.gov The ability to precisely control the chemical structure at the molecular level opens up a vast design space for creating materials with tailored properties for specific applications. The development of functional initiators for polymerization allows for the introduction of specific functional groups at the α-terminus of polymers, which can then be used for post-polymerization modification. researchgate.net

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